N-Biotinyl Glycine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Biotinyl Glycine or similar compounds often involves chemical or chemo-enzymatic methods . For instance, N-aryl glycine-based initiators, which are similar to N-Biotinyl Glycine, can be synthesized and used to trigger thermal- or light-induced polymerizations . Another approach involves the use of biotin-labeled peptides for affinity purification and other applications .Molecular Structure Analysis

The molecular structure of N-Biotinyl Glycine is likely to be influenced by the properties of both biotin and glycine. The analysis of such structures often involves high-performance liquid chromatography (HPLC) and exoglycosidase enzyme array digestions . These techniques can provide quantitative glycan analysis of sugars released from glycoproteins .Chemical Reactions Analysis

The chemical reactions involving N-Biotinyl Glycine or similar compounds can be quite complex. For instance, N-aryl glycines can act as versatile initiators for various types of polymerization reactions . Additionally, biotin-labeled peptides can be used in various applications that exploit the high affinity of streptavidin and avidin for biotin .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Biotinyl Glycine would likely be influenced by the properties of both biotin and glycine. Techniques such as high-throughput material research can be used to analyze these properties .Applications De Recherche Scientifique

Plant Stress Tolerance : It is utilized to enhance plant growth and final crop yield under environmental stress conditions (Ashraf & Foolad, 2007).

Proteome Profiling : It aids in whole-proteome profiling, particularly for identifying and quantifying N-terminal Gly proteins in response to N-myristoyltransferase inhibition (Goya Grocin et al., 2019).

Metabolite Tracing : It can trace nitrogen-containing metabolites of glycine, serving as a biomarker for monitoring glycine metabolism networks and aiding in drug discovery studies (Liu et al., 2015).

Protein Engineering : It's used in creating glyphosate-resistant plants for effective weed removal without damaging crops (Pollegioni et al., 2011).

Plant Uptake Studies : Its use in studies of plant uptake of organic nitrogen, comparing it to ammonium and nitrate, is significant (Näsholm et al., 2000).

Bioresource Development : The NBRP Lotus and Glycine project uses it to support the development of legume research through bioresource collection and distribution (Hashiguchi et al., 2012).

Health Applications : It has been employed to prevent tissue injury, enhance antioxidative capacity, promote protein synthesis, wound healing, improve immunity, and treat metabolic disorders (Wang et al., 2013).

Biological Activity Studies : N-acyl glycines, including N-Biotinyl Glycine, have various biological activities like antinociceptive, anti-inflammatory, and antiproliferative effects, and activate G-protein-coupled receptors (Waluk et al., 2010).

Protein Metabolism Research : It serves as a tracer for studying human whole body protein metabolism, focusing on glycine nitrogen metabolism (Matthews et al., 1981).

Memory and Attention Enhancement : Glycine, including N-Biotinyl Glycine forms, has been found to improve retrieval from episodic memory and sustained attention in adults (File et al., 1999).

Orientations Futures

The future directions for research on N-Biotinyl Glycine and similar compounds could involve optimizing inefficiencies in their synthesis and broadening the horizon of potential applications . For instance, the reductive glycine pathway, which involves the production of glycine, presents promising future directions for research .

Propriétés

IUPAC Name |

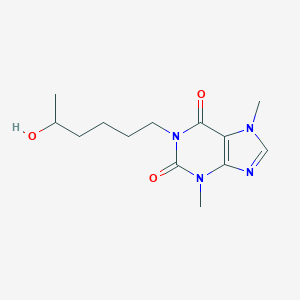

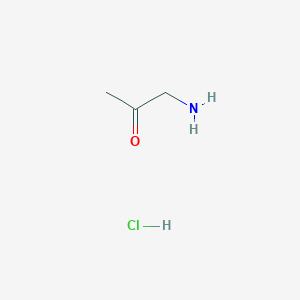

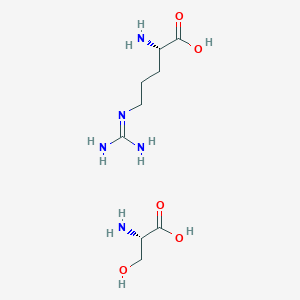

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCEKNYUXATHY-LAEOZQHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

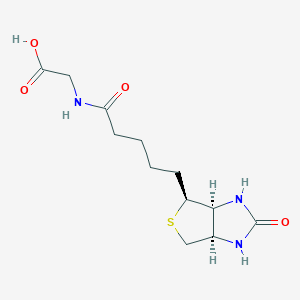

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609918 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinyl Glycine | |

CAS RN |

160390-90-9 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.